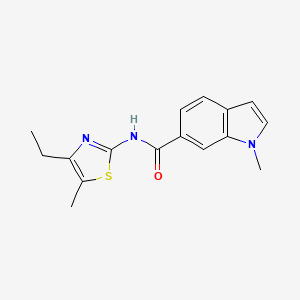
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features both a thiazole and an indole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Indoles, on the other hand, are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide typically involves the formation of the thiazole and indole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The final coupling step involves the reaction of the thiazole and indole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
- N-(4-ethylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
- N-(5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
Uniqueness
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is unique due to the specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of both the thiazole and indole rings in a single molecule also provides a unique combination of properties that can be exploited for various applications.
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-11-7-8-19(3)14(11)9-12/h5-9H,4H2,1-3H3,(H,17,18,20) |
InChI Key |
FTRWKSHSKUFTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


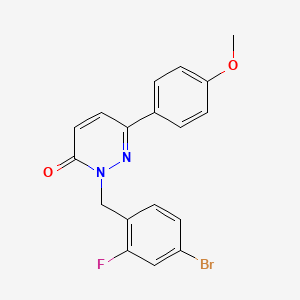
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
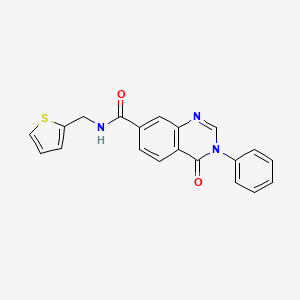
![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)
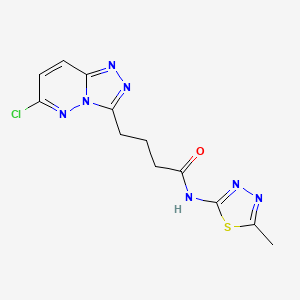

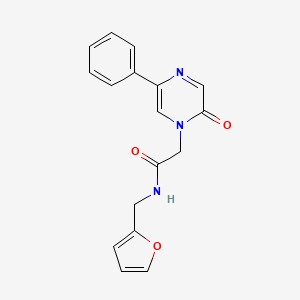


![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
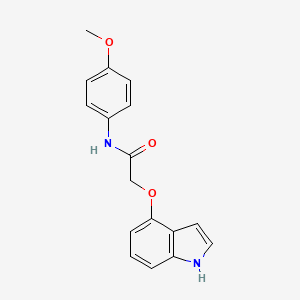
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B12173547.png)
![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12173548.png)

